molecular formula C19H28N4O B10917550 N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10917550
M. Wt: 328.5 g/mol
InChI Key: JZFJRVYYRBCVQH-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a benzyl group, which is further modified with a methoxy group and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route starts with the preparation of the benzyl pyrazole intermediate, followed by the introduction of the piperidinylmethyl group through nucleophilic substitution. The methoxy group is usually introduced via methylation of a hydroxyl precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The piperidinylmethyl group may facilitate binding to receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
  • N-(3-(Piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Comparison: N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the methoxy and piperidinylmethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced receptor binding affinity or improved pharmacokinetic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C19H28N4O/c1-15-18(13-21-22(15)2)20-12-16-7-8-19(24-3)17(11-16)14-23-9-5-4-6-10-23/h7-8,11,13,20H,4-6,9-10,12,14H2,1-3H3

InChI Key

JZFJRVYYRBCVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=C(C=C2)OC)CN3CCCCC3

Origin of Product

United States

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